molecular formula C20H20F3NO3 B7005278 N-(5-benzyl-2-hydroxyphenyl)-4-(trifluoromethyl)oxane-4-carboxamide

N-(5-benzyl-2-hydroxyphenyl)-4-(trifluoromethyl)oxane-4-carboxamide

Cat. No.: B7005278
M. Wt: 379.4 g/mol
InChI Key: CFPRJEMBIXNRTR-UHFFFAOYSA-N
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Description

“N-(5-benzyl-2-hydroxyphenyl)-4-(trifluoromethyl)oxane-4-carboxamide” is a synthetic organic compound that belongs to the class of oxane carboxamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.

Properties

IUPAC Name

N-(5-benzyl-2-hydroxyphenyl)-4-(trifluoromethyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3NO3/c21-20(22,23)19(8-10-27-11-9-19)18(26)24-16-13-15(6-7-17(16)25)12-14-4-2-1-3-5-14/h1-7,13,25H,8-12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPRJEMBIXNRTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(=O)NC2=C(C=CC(=C2)CC3=CC=CC=C3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-benzyl-2-hydroxyphenyl)-4-(trifluoromethyl)oxane-4-carboxamide” typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Benzylated Phenol: The initial step involves the benzylation of 2-hydroxyphenyl using benzyl bromide in the presence of a base such as potassium carbonate.

    Oxane Ring Formation: The benzylated phenol is then subjected to a cyclization reaction with a suitable oxane precursor under acidic or basic conditions to form the oxane ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethyl iodide or a similar reagent.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the oxane derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-(5-benzyl-2-hydroxyphenyl)-4-(trifluoromethyl)oxane-4-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted oxane carboxamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways involving oxane derivatives.

    Medicine: Potential therapeutic agent for treating diseases due to its unique structural features.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of “N-(5-benzyl-2-hydroxyphenyl)-4-(trifluoromethyl)oxane-4-carboxamide” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-benzyl-2-hydroxyphenyl)-4-methyl-oxane-4-carboxamide
  • N-(5-benzyl-2-hydroxyphenyl)-4-chloro-oxane-4-carboxamide
  • N-(5-benzyl-2-hydroxyphenyl)-4-fluoro-oxane-4-carboxamide

Uniqueness

“N-(5-benzyl-2-hydroxyphenyl)-4-(trifluoromethyl)oxane-4-carboxamide” is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs.

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